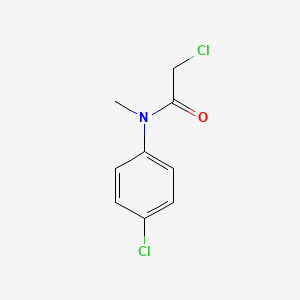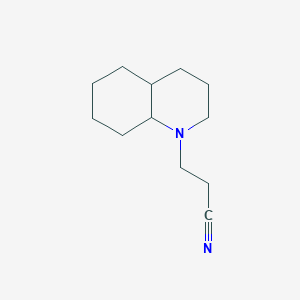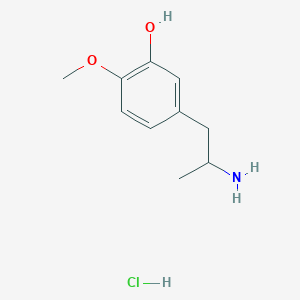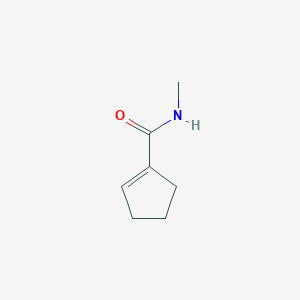
N-methylcyclopentene-1-carboxamide
Overview
Description
N-methylcyclopentene-1-carboxamide: is an organic compound characterized by a cyclopentene ring substituted with a methyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclopentene to N-methylcyclopentene-1-carboxamide:
Industrial Production Methods:
- The industrial production of this compound typically involves the continuous flow synthesis method, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- N-methylcyclopentene-1-carboxamide can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Major Products: Oxidation typically yields N-methylcyclopentene-1-carboxylic acid or N-methylcyclopentanone.
-
Reduction:
- The compound can be reduced to form amines or alcohols.
Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products: Reduction yields N-methylcyclopentylamine or N-methylcyclopentanol.
-
Substitution:
- This compound can undergo nucleophilic substitution reactions.
Reagents and Conditions: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- N-methylcyclopentene-1-carboxamide is used as an intermediate in the synthesis of more complex organic molecules.
- It serves as a building block in the preparation of heterocyclic compounds.
Biology and Medicine:
- The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
- It is used in the development of new drug candidates targeting specific enzymes or receptors.
Industry:
- This compound is utilized in the production of specialty chemicals and materials.
- It is employed in the synthesis of polymers and resins with unique properties.
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of N-methylcyclopentene-1-carboxamide involves its interaction with specific enzymes or receptors in biological systems.
- The carboxamide group can form hydrogen bonds with target proteins, modulating their activity.
- The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
-
N-methylcyclopentane-1-carboxamide:
- Similar structure but lacks the double bond in the cyclopentene ring.
- Exhibits different reactivity and biological properties.
-
Cyclopentene-1-carboxamide:
- Lacks the methyl group, resulting in different steric and electronic properties.
- Used in similar applications but with varying efficacy.
-
N-methylcyclohexene-1-carboxamide:
- Contains a six-membered ring instead of a five-membered ring.
- Different ring size affects its chemical reactivity and biological activity.
Uniqueness:
- N-methylcyclopentene-1-carboxamide is unique due to the presence of both a methyl group and a double bond in the cyclopentene ring, which influences its chemical behavior and potential applications.
Properties
IUPAC Name |
N-methylcyclopentene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-8-7(9)6-4-2-3-5-6/h4H,2-3,5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHCBNPVMDFHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


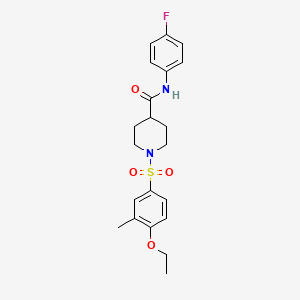
![2-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B6748870.png)
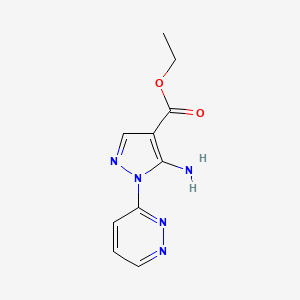
![3-(1,3-dioxoisoindol-2-yl)-N-[3-(1,3-dioxoisoindol-2-yl)phenyl]benzamide](/img/structure/B6748890.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide](/img/structure/B6748893.png)
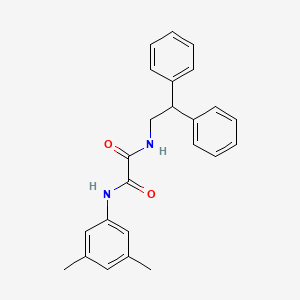
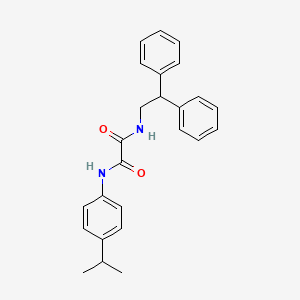
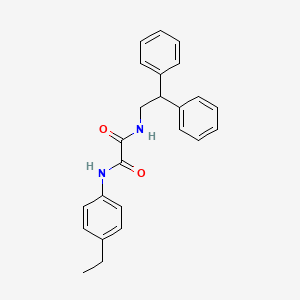
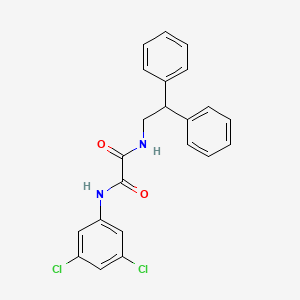
![N-(2,2-diphenylethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B6748925.png)
![1-[3-(morpholin-4-yl)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6748933.png)
